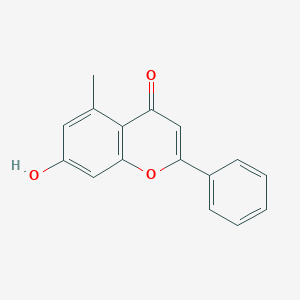

7-Hydroxy-5-methylflavone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-5-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-16(10)13(18)9-14(19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHXBJKZPBTQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934483 | |

| Record name | 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15235-99-1 | |

| Record name | 7-Hydroxy-5-methylflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXY-5-METHYLFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEM49N23AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 7-Hydroxy-5-methylflavone: Chemical Properties and Structure Elucidation

Introduction

Flavonoids are a diverse and widespread class of polyphenolic compounds found in plants, renowned for their significant roles in plant physiology and their potential benefits to human health. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), comprising two phenyl rings (A and B) and a heterocyclic ring (C). Within this vast family, 7-Hydroxy-5-methylflavone represents a specific flavone derivative whose precise characterization is crucial for understanding its structure-activity relationships.

This guide provides a comprehensive technical overview of the chemical properties of 7-Hydroxy-5-methylflavone and delineates the integrated analytical workflow required for its unambiguous structure elucidation. As drug development and natural product research demand absolute certainty in molecular structure, this document serves as a field-proven manual for researchers, chemists, and professionals in associated disciplines. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Part 1: Core Chemical and Physical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These data points provide the initial fingerprint of the molecule. 7-Hydroxy-5-methylflavone is a solid compound whose identity is defined by the following key characteristics.[1]

}

Figure 1: Chemical Structure of 7-Hydroxy-5-methylflavone.

Table 1: Physicochemical Properties of 7-Hydroxy-5-methylflavone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-hydroxy-5-methyl-2-phenylchromen-4-one | PubChem[1] |

| CAS Number | 15235-99-1 | PubChem[1] |

| Molecular Formula | C₁₆H₁₂O₃ | PubChem[1][2] |

| Molecular Weight | 252.26 g/mol | PubChem[1] |

| Exact Mass | 252.078644241 Da | PubChem[1] |

| Appearance | Typically a solid (color varies by purity) | General Knowledge |

| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water | General Flavonoid Properties |

Part 2: Synthesis Pathway

While 7-Hydroxy-5-methylflavone may be isolated from natural sources, chemical synthesis provides a reliable and scalable supply for research purposes. A common and effective method for synthesizing the flavone core is the Baker-Venkataraman rearrangement . Although a specific protocol for this exact molecule is not widely published, a generalized, field-proven approach is outlined below. The key is the formation of a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.

Conceptual Synthesis Workflow:

-

Starting Materials: The synthesis would logically begin with a substituted acetophenone, specifically 2,4-dihydroxy-6-methylacetophenone, and benzoyl chloride.

-

Esterification: The more reactive 4-hydroxyl group of the acetophenone is acylated with benzoyl chloride to form an ester.

-

Baker-Venkataraman Rearrangement: The ester undergoes an intramolecular rearrangement in the presence of a base (e.g., potassium hydroxide) to form a 1,3-diketone.

-

Cyclization (Dehydration): The diketone is then treated with a strong acid (e.g., sulfuric acid in acetic acid) to induce cyclization and dehydration, forming the C-ring of the flavone skeleton.

This pathway offers a robust and well-documented route to the flavone core, allowing for variations in both the A and B rings based on the chosen starting materials.[3]

Part 3: The Integrated Strategy for Structure Elucidation

Confirming the structure of a molecule like 7-Hydroxy-5-methylflavone is not a linear process but an integrated system of cross-validating analytical techniques. Each method provides a unique piece of the structural puzzle, and only when all pieces align can the structure be confirmed with the high degree of confidence required in scientific research. The primary tools for this task are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by Infrared (IR) spectroscopy.

}

Figure 2: Integrated workflow for the structure elucidation of an organic molecule.

Mass Spectrometry (MS): The Molecular Scale

Expertise & Causality: The first question in any structural analysis is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the elemental composition, which is the most fundamental piece of structural information. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the parent molecule intact, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).

Data Interpretation: For 7-Hydroxy-5-methylflavone (C₁₆H₁₂O₃), the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 253.08.[1] The high-resolution measurement allows us to confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Furthermore, tandem MS (MS/MS) provides structural insights through controlled fragmentation. Flavones are known to undergo a characteristic Retro-Diels-Alder (RDA) reaction , which cleaves the C-ring.[4][5] This fragmentation is invaluable as it separates the A-ring from the B-ring and C-ring fragments, allowing for the localization of substituents on each piece.[4] For this molecule, RDA fragmentation would yield ions that confirm the presence of the hydroxyl and methyl groups on the A-ring.

Table 2: Key Mass Spectrometry Data for 7-Hydroxy-5-methylflavone

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Precursor Ion [M+H]⁺ | 253.0859 m/z | Confirms the molecular mass of the compound.[1] |

| Top Peak | 253 m/z | Indicates the stability of the molecular ion.[1] |

| 2nd Highest Peak | 151 m/z | Likely corresponds to the [¹‚³A]⁺ fragment from RDA, representing the A-ring with hydroxyl and methyl groups.[1] |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode to generate the [M+H]⁺ ion. Typical source parameters: capillary voltage ~3.5 kV, cone voltage 20-40 V, desolvation temperature ~300°C.

-

MS Scan: Acquire a full scan mass spectrum from m/z 50 to 500 to observe the molecular ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 253.1) for collision-induced dissociation (CID) using argon as the collision gas. Ramp the collision energy (e.g., 10-30 eV) to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that provides a "snapshot" of the functional groups present in a molecule. While it doesn't give connectivity information, it serves as a quick and essential check to validate the presence of key structural motifs suggested by MS and NMR.

Data Interpretation: The IR spectrum of 7-Hydroxy-5-methylflavone is expected to show characteristic absorption bands:

-

~3300-3100 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~1650-1630 cm⁻¹ (strong): C=O stretching of the γ-pyrone ketone. This is a highly characteristic flavone band.

-

~1610-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching from the ether linkage in the C-ring and the phenolic C-O bond.

The presence of these bands provides strong, self-validating evidence for the proposed flavone structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework. We use a suite of experiments—¹H, ¹³C, and 2D NMR—that, when combined, allow us to piece together the entire molecular structure atom by atom. The logic is to first identify all hydrogen and carbon signals (1D NMR) and then establish their connectivity through bonds (2D NMR).

¹H NMR - Proton Environment: The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique hydrogen in the molecule. For 7-Hydroxy-5-methylflavone, we predict the following signals:

-

Aromatic Region (δ 6.5-8.0 ppm): Signals for the protons on the A and B rings. The two protons on the A-ring (H-6 and H-8) would appear as distinct singlets or narrow doublets. The five protons on the B-ring would show characteristic multiplets for a mono-substituted phenyl group.

-

Olefinic Proton (δ ~6.7 ppm): A sharp singlet corresponding to the H-3 proton on the C-ring.

-

Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to three protons, characteristic of the methyl group at C-5.

-

Hydroxyl Proton (variable, δ ~9-12 ppm): A broad singlet for the phenolic OH group, which may exchange with D₂O.

¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum identifies all unique carbon atoms. Key expected signals include:

-

Carbonyl Carbon (δ ~178 ppm): The C-4 ketone.

-

Aromatic/Olefinic Carbons (δ ~100-165 ppm): Signals for the 14 carbons of the aromatic rings and the C-2/C-3 double bond. The specific shifts are influenced by the attached functional groups.

-

Methyl Carbon (δ ~21 ppm): The C-5 methyl group.

2D NMR - Establishing Connectivity: While 1D NMR identifies the pieces, 2D NMR connects them.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal. It's the primary method for assigning carbon resonances based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for determining the overall molecular assembly. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For 7-Hydroxy-5-methylflavone, key HMBC correlations would unambiguously place the substituents and connect the rings.

}

Figure 3: Critical HMBC correlations for confirming the structure of 7-Hydroxy-5-methylflavone.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for flavonoids as it solubilizes them well and allows for observation of the hydroxyl proton.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition:

-

HSQC: Run a standard gradient-selected HSQC experiment to establish one-bond H-C correlations.

-

HMBC: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and use the 2D correlations to build the structure fragment by fragment.

Conclusion

The definitive structural elucidation of 7-Hydroxy-5-methylflavone is a prime example of the power of a multi-technique, self-validating analytical workflow. High-resolution mass spectrometry establishes the elemental formula, while a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, leading to a final structure that is confirmed with the highest degree of scientific certainty. This rigorous approach is indispensable in the fields of natural product chemistry, medicinal chemistry, and drug development, where a precise understanding of molecular structure is the bedrock of all further research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5393156, 7-Hydroxy-5-methylflavone. Available: [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281954, Tectochrysin. Available: [Link]

-

ResearchGate (n.d.). Retro-Diels-Alder fragmentation mechanism of flavone. Available: [Link]

-

Mrug, G. P., et al. (2013). Synthesis and Aminomethylation of 7-Hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 49(2), 235-240. Available: [Link]

-

Zielińska, A., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1836. Available: [Link]

-

Lee, D.G., et al. (2008). H-1 and C-13-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 46(10), 967-971. Available: [Link]

-

Tan, C. H., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(3), 158-165. Available: [Link]

-

Preprints.org (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available: [Link]

-

ResearchGate (n.d.). ¹H NMR spectrum of 7-hydroxyflavone. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. Available: [Link]

-

van der Werf, I. D. (2005). Laser desorption mass spectrometric studies of artists' organic pigments. UvA-DARE (Digital Academic Repository), University of Amsterdam. Available: [Link]

-

Global Substance Registration System (n.d.). 7-HYDROXY-5-METHYLFLAVONE. Available: [Link]

-

ResearchGate (n.d.). Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and.... Available: [Link]

- Google Patents (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(11), 2997. Available: [Link]

Sources

- 1. 7-Hydroxy-5-methylflavone | C16H12O3 | CID 5393156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]

- 4. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 7-Hydroxy-5-methylflavone: Unveiling Its Origins and Pathways to Procurement

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Hydroxy-5-methylflavone (C₁₆H₁₂O₃) is a specific flavone of interest in phytochemical and pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a particular focus on its sources and the methodologies for its isolation and characterization. A thorough investigation of available scientific literature and chemical databases reveals a significant finding: 7-Hydroxy-5-methylflavone is not a widely documented naturally occurring compound. This guide, therefore, pivots to address the likely necessity of chemical synthesis for obtaining this flavone for research purposes. It will detail plausible synthetic strategies, drawing from established methods for analogous flavonoid structures. Furthermore, this document will provide a detailed protocol for the structural characterization of 7-Hydroxy-5-methylflavone, leveraging available spectral data. This guide serves as an essential resource for researchers, offering a realistic and scientifically grounded approach to the acquisition and verification of 7-Hydroxy-5-methylflavone for further scientific inquiry.

Introduction to 7-Hydroxy-5-methylflavone

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. 7-Hydroxy-5-methylflavone is a specific flavone derivative characterized by a hydroxyl group at the 7-position and a methyl group at the 5-position of the A-ring of the flavone backbone.[1]

Table 1: Chemical Properties of 7-Hydroxy-5-methylflavone [1]

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 7-hydroxy-5-methyl-2-phenylchromen-4-one |

| CAS Number | 15235-99-1 |

| Appearance | (Predicted) Pale yellow solid |

Natural Occurrence: An Uncharted Territory

A comprehensive search of scientific databases, including PubChem, has revealed a notable absence of documented natural sources for 7-Hydroxy-5-methylflavone.[1] While the genus Mimosa has been reported to contain a variety of flavonoids, and some studies have mentioned the isolation of "hydroxyl methyl flavones," a definitive identification of 7-Hydroxy-5-methylflavone from Mimosa pudica or any other plant species has not been found in the reviewed literature. This suggests that if 7-Hydroxy-5-methylflavone does exist in nature, it is likely a rare constituent or its presence has yet to be formally reported.

This lack of evidence for a natural origin underscores the importance of chemical synthesis for obtaining this compound for research and drug development purposes.

Synthesis of 7-Hydroxy-5-methylflavone: A Proposed Pathway

Given the absence of a reliable natural source, chemical synthesis is the most practical approach to obtain 7-Hydroxy-5-methylflavone. The synthesis of flavones is a well-established field in organic chemistry, with several reliable methods available. A plausible and commonly employed route for the synthesis of 7-Hydroxy-5-methylflavone is the Baker-Venkataraman rearrangement, followed by cyclization.

Diagram 1: Proposed Synthesis of 7-Hydroxy-5-methylflavone

Caption: A proposed synthetic route to 7-Hydroxy-5-methylflavone via the Baker-Venkataraman rearrangement.

Step-by-Step Synthetic Protocol (Proposed)

-

Benzoylation of 2,4-Dihydroxy-6-methylacetophenone:

-

Dissolve 2,4-dihydroxy-6-methylacetophenone in pyridine.

-

Slowly add benzoyl chloride to the solution at 0°C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work up the reaction by pouring it into ice-cold hydrochloric acid to precipitate the intermediate ester.

-

Filter, wash with water, and dry the crude product.

-

-

Baker-Venkataraman Rearrangement:

-

Dissolve the intermediate ester in a suitable solvent like pyridine.

-

Add powdered potassium hydroxide and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with acetic acid to precipitate the diketone product.

-

Filter, wash, and dry the 1-(2,4-dihydroxy-6-methylphenyl)-3-phenylpropane-1,3-dione.

-

-

Cyclization to 7-Hydroxy-5-methylflavone:

-

Reflux the diketone in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

After the reaction is complete, pour the mixture into ice water to precipitate the flavone.

-

Filter the crude 7-Hydroxy-5-methylflavone, wash with water until neutral, and dry.

-

Purify the final product by recrystallization or column chromatography.

-

Isolation and Purification from a Hypothetical Natural Source

While no natural source is currently documented, should one be discovered, the following general protocol for the isolation and purification of flavonoids would be applicable.

Diagram 2: General Workflow for Flavonoid Isolation

Caption: A generalized workflow for the isolation and purification of flavonoids from a plant source.

Detailed Protocol for Hypothetical Isolation

-

Extraction: The dried and powdered plant material would be extracted with a polar solvent such as methanol or ethanol, which are effective for extracting flavonoids.

-

Fractionation: The crude extract would then be subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and successively less polar solvents like hexane, chloroform, and ethyl acetate. Flavonoids are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The flavonoid-rich fraction would be further purified using column chromatography.

-

Silica Gel Column Chromatography: This is a standard technique for separating compounds based on polarity. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be employed.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly effective for separating polyphenolic compounds like flavonoids.

-

-

Final Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), would be pooled and subjected to a final purification step, typically using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 7-Hydroxy-5-methylflavone.

Structural Characterization and Validation

The definitive identification of 7-Hydroxy-5-methylflavone, whether synthesized or isolated, requires a combination of spectroscopic techniques. The PubChem database provides valuable spectral data for this compound.[1]

Table 2: Key Spectroscopic Data for 7-Hydroxy-5-methylflavone [1]

| Technique | Key Data Points |

| Mass Spectrometry (MS) | Precursor m/z: 253.0859 [M+H]⁺. Key Fragments: m/z 253, 151. |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| ¹H NMR Spectroscopy | Expected signals for aromatic protons on the A and B rings, a singlet for the methyl group, and a singlet for the hydroxyl proton. |

| ¹³C NMR Spectroscopy | Resonances corresponding to the 16 carbon atoms in the structure, including the carbonyl carbon, aromatic carbons, and the methyl carbon. |

A self-validating system for protocol integrity would involve comparing the experimental data obtained from the synthesized or isolated compound with the reference data from chemical databases and published literature (if it becomes available).

Conclusion and Future Outlook

This technical guide has established that 7-Hydroxy-5-methylflavone is not a readily available natural product based on current scientific documentation. Consequently, chemical synthesis represents the most reliable method for its procurement. A plausible synthetic route and a general isolation protocol for a hypothetical natural source have been detailed. The provided spectroscopic data serves as a benchmark for the structural validation of the compound.

For researchers in drug development, the implication is that efforts should be directed towards efficient and scalable synthetic methods. For natural product chemists, the potential, albeit undocumented, existence of 7-Hydroxy-5-methylflavone in nature presents an opportunity for discovery. Future phytochemical investigations, particularly in genera known for diverse flavonoid profiles like Mimosa, could employ modern analytical techniques such as LC-MS/MS for targeted screening to potentially uncover a natural source of this intriguing flavone.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5393156, 7-Hydroxy-5-methylflavone. Retrieved from [Link].

-

Lin, Y.-L., & Kuo, Y.-H. (2002). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 7(5), 433-441. [Link]

-

Sachithanandam, V., et al. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 40(22), 11765-11781. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

Mrug, G. P., et al. (2013). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 49(2), 235-240. [Link]

-

Shishkina, G. V., et al. (2000). Determination of Ipriflavone, 5-Methyl-7-hydroxy-isoflavone and their metabolites in human urine by GC-MS and HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 125-135. [Link]

-

Merfort, I. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids: From Biosynthesis to Human Health. IntechOpen. [Link]

- CN102010393A - Method for synthesizing 5,7-dihydroxyflavone - Google P

-

Abdel-lateff, A., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(19), 5859. [Link]

-

Anonymous. (n.d.). Ethnopharmacological Activities in Cassia fistula. [Link]

-

U.S. Department of Health & Human Services. (n.d.). 7-HYDROXY-5-METHYLFLAVONE. GSRS. [Link]

-

Lin, L.-C., Chiou, C.-T., & Cheng, J.-J. (2011). 5-deoxyflavones with cytotoxic activity from Mimosa diplotricha. Journal of natural products, 74(9), 2001–2004. [Link]

-

Shrivastav, A., & Mishra, A. (2010). ISOLATION AND STUCTURAL STUDY OF 7-HYDROXY, 6,3',4'-TRIMETHOXYISOFLAVONE-5-O-α-L-RHAMNO- PYRANOSYLO [1→6]. Trade Science Inc.[Link]

-

Rizwan, K., et al. (2022). Phytochemistry and Diverse Pharmacology of Genus Mimosa: A Review. Molecules, 27(3), 833. [Link]

-

Sachithanandam, V., et al. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 40(22), 11765-11781. [Link]

-

Gray, C. A., et al. (2024). A methoxylated flavone from Artemisia afra kills Mycobacterium tuberculosis. Journal of Ethnopharmacology, 321, 117498. [Link]

-

Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Erna, T., et al. (2024). A Review on Isolation, Characterization, Biosynthesis, Synthesis, Modification, Pharmacological Activities and Toxicology of Mitragynine. Gazi University Journal of Science, 37(4), 1654-1672. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. Retrieved from [Link].

-

PhotochemCAD. (2018). FL062. 5-Hydroxyflavone. [Link]

-

Wikipedia. (2024). 7-Hydroxymitragynine. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 7-Hydroxy-5-methylflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-5-methylflavone belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse biological activities. The strategic placement of the hydroxyl and methyl groups on the flavone backbone can significantly influence its physicochemical properties and pharmacological effects, making a thorough structural and electronic characterization essential. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity and purity. This guide delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of 7-Hydroxy-5-methylflavone, offering a holistic understanding of its molecular architecture.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 7-Hydroxy-5-methylflavone, along with the conventional atom numbering scheme, is presented below. This numbering will be used consistently throughout this guide for peak assignments.

Caption: Molecular structure of 7-Hydroxy-5-methylflavone with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Hydroxy-5-methylflavone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 7-Hydroxy-5-methylflavone is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data and Interpretation

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) |

| H-3 | s | ~6.8 |

| H-6 | s | ~6.9 |

| H-8 | s | ~6.7 |

| H-2', H-6' | m | ~7.9-8.0 |

| H-3', H-4', H-5' | m | ~7.5-7.6 |

| 5-CH₃ | s | ~2.4 |

| 7-OH | s (br) | ~10.8 |

Causality Behind Chemical Shifts:

-

The downfield chemical shift of the protons on the B-ring (H-2' to H-6') is due to the deshielding effect of the aromatic ring current.

-

The singlet nature of H-3, H-6, and H-8 is a key indicator of their isolated positions on the chromen-4-one core, with no adjacent protons for coupling.

-

The broad singlet for the 7-OH proton is characteristic of a phenolic hydroxyl group and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.

-

The methyl protons at C-5 appear as a sharp singlet in the typical alkyl region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~182 |

| C-4a | ~105 |

| C-5 | ~161 |

| C-6 | ~110 |

| C-7 | ~163 |

| C-8 | ~94 |

| C-8a | ~157 |

| C-1' | ~131 |

| C-2', C-6' | ~126 |

| C-3', C-5' | ~129 |

| C-4' | ~132 |

| 5-CH₃ | ~21 |

Expert Insights on ¹³C Spectrum:

-

The carbonyl carbon (C-4) is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

The oxygen-substituted aromatic carbons (C-2, C-5, C-7, C-8a) appear at significantly downfield shifts.

-

The chemical shifts of the A and B ring carbons are influenced by the substitution pattern, and comparison with databases of flavonoid spectra can aid in definitive assignment.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ESI source or introduced via liquid chromatography (LC).

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern.

Mass Spectrometry Data and Interpretation

The mass spectral data for 7-Hydroxy-5-methylflavone is available from public databases[1].

| Ion | m/z |

| [M+H]⁺ | 253.0859 |

| Fragment 1 | 253 |

| Fragment 2 | 151 |

| Fragment 3 | 254.1 |

Trustworthiness of Fragmentation Pattern:

The fragmentation of flavonoids in MS is well-studied and often involves retro-Diels-Alder (RDA) reactions of the C-ring. The observed fragments can be rationalized as follows:

-

m/z 253.0859 [M+H]⁺: This corresponds to the protonated molecular ion of 7-Hydroxy-5-methylflavone, confirming its molecular weight of 252.26 g/mol .

-

m/z 151: This fragment likely arises from a retro-Diels-Alder fragmentation of the C-ring, leading to the formation of a fragment containing the A-ring with the hydroxyl and methyl substituents.

Caption: Proposed fragmentation pathway of 7-Hydroxy-5-methylflavone in MS/MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The spectrum is often acquired using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

IR Spectral Data and Interpretation

An ATR-IR spectrum for 7-Hydroxy-5-methylflavone is available in spectral databases. While the raw data is not reproduced here, the characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3100 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1650 | C=O stretch | Ketone (flavone) |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1250-1000 | C-O stretch | Ether and Phenol |

Expert Insights into IR Spectrum:

-

The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding.

-

The position of the C=O stretching vibration is characteristic of a conjugated ketone in a flavone structure.

-

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of 7-Hydroxy-5-methylflavone is prepared in a UV-transparent solvent, such as methanol or ethanol.

UV-Vis Spectral Data and Interpretation

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra:

-

Band I: In the range of 300-400 nm, corresponding to the π → π* transition of the cinnamoyl system (B-ring and the C-ring).

-

Band II: In the range of 240-280 nm, corresponding to the π → π* transition of the benzoyl system (A-ring and the C-ring).

The exact positions of these absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent. As with the NMR data, specific experimental λ_max values for 7-Hydroxy-5-methylflavone are not widely published and should be determined experimentally.

Causality in UV-Vis Spectra:

The addition of shift reagents to the sample solution can provide valuable structural information:

-

Sodium Methoxide (NaOMe): A bathochromic (red) shift in Band I indicates the presence of a free 7-hydroxyl group.

-

Aluminum Chloride (AlCl₃): A bathochromic shift indicates the presence of a hydroxyl group at C-5 or C-3.

-

Sodium Acetate (NaOAc): A bathochromic shift in Band II is indicative of a free 7-hydroxyl group.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for 7-Hydroxy-5-methylflavone. By integrating NMR, MS, IR, and UV-Vis data, researchers can confidently identify and characterize this important flavonoid. The provided experimental protocols and interpretative insights serve as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug development, facilitating the advancement of research involving this promising compound.

References

-

PubChem. 7-Hydroxy-5-methylflavone. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. 7-Hydroxy-5-methylflavone. John Wiley & Sons, Inc. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Markham, K. R. (1982).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 7-Hydroxy-5-methylflavone

Introduction: The Crucial Role of NMR in Flavonoid Structural Elucidation

Flavonoids are a vast and structurally diverse class of polyphenolic secondary metabolites found throughout the plant kingdom.[1] Their C6-C3-C6 carbon skeleton provides a scaffold for numerous substitution patterns, leading to a wide array of biological activities.[1] For researchers in natural products chemistry, medicinal chemistry, and drug development, the unambiguous structural determination of flavonoids is a paramount yet challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework and the precise location of substituents.[2]

The standard numbering of the flavonoid skeleton, which will be used throughout this guide, is presented below.[3][4]

Caption: Standard numbering convention for the flavonoid C6-C3-C6 skeleton.

Predicted ¹H and ¹³C NMR Spectral Data for 7-Hydroxy-5-methylflavone

The following spectral predictions are derived from established data for structurally analogous compounds, including 7-hydroxyflavone, chrysin (5,7-dihydroxyflavone), and various C-methylated flavonoids.[5][6][7] The solvent is assumed to be DMSO-d₆, a common choice for flavonoids due to its excellent solubilizing power.[8]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum of 7-Hydroxy-5-methylflavone is expected to be relatively simple, displaying distinct signals for the protons on each of the three rings.

-

A-Ring Protons: The 5-methyl substitution removes the H-5 proton. The remaining H-6 and H-8 protons will appear as doublets due to meta-coupling (⁴JHH ≈ 2.0-2.5 Hz). The electron-donating effects of the 7-OH group will shield these protons, shifting them upfield compared to an unsubstituted A-ring.

-

C-Ring Proton: The H-3 proton typically appears as a singlet in the range of δ 6.8-7.0 ppm.

-

B-Ring Protons: The unsubstituted B-ring will exhibit a classic pattern for a monosubstituted benzene ring. The H-2' and H-6' protons will be downfield due to their proximity to the heterocyclic C-ring and will appear as a multiplet (often a doublet of doublets). The H-3', H-4', and H-5' protons will appear as a complex multiplet in a more upfield region.

-

Hydroxyl and Methyl Protons: The 7-OH proton will be a broad singlet, with its chemical shift being concentration and temperature-dependent. The 5-CH₃ protons will appear as a sharp singlet, typically upfield around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Hydroxy-5-methylflavone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.95 | s | - |

| H-6 | ~6.40 | d | J = 2.2 Hz |

| H-8 | ~6.75 | d | J = 2.2 Hz |

| H-2', H-6' | ~8.05 | m | - |

| H-3', H-4', H-5' | ~7.60 | m | - |

| 7-OH | ~10.90 | br s | - |

| 5-CH₃ | ~2.40 | s | - |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will show 16 distinct signals corresponding to the 16 carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

-

Carbonyl Carbon (C-4): This is the most downfield signal, typically appearing around δ 176-182 ppm.[9]

-

Oxygenated Aromatic Carbons (C-5, C-7, C-9): These quaternary carbons are significantly shifted downfield due to the attached oxygen and methyl groups. C-7, bearing the hydroxyl group, is expected around δ 164 ppm. C-5, with the methyl group, will be shifted downfield as well.

-

B-Ring Carbons: The chemical shifts will be typical for a phenyl group, with C-1' being the point of attachment and C-4' being the para carbon.

-

Methyl Carbon: The 5-CH₃ carbon will appear at the highest field (most upfield), typically in the δ 15-22 ppm range.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Hydroxy-5-methylflavone

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-2 | ~163.5 | C |

| C-3 | ~107.8 | CH |

| C-4 | ~181.5 | C |

| C-5 | ~159.0 | C |

| C-6 | ~98.5 | CH |

| C-7 | ~164.8 | C |

| C-8 | ~93.5 | CH |

| C-9 | ~156.5 | C |

| C-10 | ~106.0 | C |

| C-1' | ~131.0 | C |

| C-2', C-6' | ~126.5 | CH |

| C-3', C-5' | ~129.2 | CH |

| C-4' | ~131.8 | CH |

| 5-CH₃ | ~21.5 | CH₃ |

A Self-Validating Experimental Protocol for Unambiguous Assignment

To move from prediction to definitive assignment, a systematic series of NMR experiments is required. This protocol is designed to be a self-validating system, where the results of each experiment build upon and confirm the previous ones.

Step 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

-

Analyte Purity: Ensure the 7-Hydroxy-5-methylflavone sample is of high purity (>95%), as impurities will complicate the spectra.

-

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for most flavonoids and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are well-documented.[8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

Step 2: Acquisition of 1D NMR Spectra

These initial experiments provide the foundational data for the assignment process.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will confirm the presence of all expected proton signals and their multiplicities as outlined in Table 1.

-

¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. This will reveal the number of unique carbon environments and their approximate chemical shifts.

-

DEPT-135/90 (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This combination allows for the definitive identification of all protonated carbon types (CH, CH₂, CH₃), which is crucial for validating the assignments in Table 2.

Step 3: Acquisition of 2D NMR Spectra for Connectivity Mapping

Two-dimensional NMR is the cornerstone of unambiguous structural elucidation, revealing through-bond correlations that piece the molecular puzzle together.[2][10]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Expected Correlations: A key correlation will be observed between the meta-coupled H-6 and H-8 protons in the A-ring. Strong correlations will also be seen among the coupled protons of the B-ring (H-2'/H-3', H-3'/H-4', etc.), confirming their connectivity.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation).

-

Application: By combining the ¹H and ¹³C data, the HSQC spectrum will definitively assign all protonated carbons. For example, the proton signal at δ ~6.40 ppm (predicted H-6) will show a correlation cross-peak to the carbon signal at δ ~98.5 ppm, thus assigning C-6.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for flavonoid structure elucidation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is essential for identifying the connectivity around non-protonated (quaternary) carbons.

-

Key Expected Correlations for 7-Hydroxy-5-methylflavone:

-

5-CH₃ Protons: Will show correlations to C-5, C-6, and C-10, firmly establishing the position of the methyl group.

-

H-6 Proton: Will correlate to C-5, C-7, C-8, and C-10, linking the A-ring structure.

-

H-8 Proton: Will correlate to C-6, C-7, C-9, and C-10.

-

H-3 Proton: Will show correlations to C-2, C-4, and C-1', connecting the C-ring to the B-ring.

-

H-2'/H-6' Protons: Will correlate to C-2 and C-4', confirming the attachment of the B-ring at the C-2 position.

-

-

The comprehensive workflow from sample preparation to final assignment is visualized below.

Caption: Workflow for the complete NMR-based structural elucidation of 7-Hydroxy-5-methylflavone.

Conclusion

The structural characterization of flavonoids is a critical step in the evaluation of natural products for drug discovery and development. While the direct experimental NMR data for 7-Hydroxy-5-methylflavone is not published, a highly accurate spectral prediction can be formulated based on the extensive body of literature on flavonoid NMR. This guide has provided such a prediction, offering researchers a reliable reference point.

More importantly, the detailed, multi-step experimental protocol outlined herein provides a robust and self-validating pathway for the definitive and unambiguous assignment of every proton and carbon signal. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, scientists can confirm the predicted assignments and fully elucidate the structure of 7-Hydroxy-5-methylflavone with the highest degree of confidence. This integrated theoretical and practical approach exemplifies the rigorous standards required in modern natural product chemistry.

References

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & Rob. PharmacologyOnLine, 3, 444-452. Available at: [Link]

-

S سفراء العلم & وصانعي التميز. (2018). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

-

Request PDF. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. ResearchGate. Available at: [Link]

-

Syah, Y. M., & Juliawaty, L. D. (2015). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. International Conference on Chemical Sciences. Available at: [Link]

-

Glatz, F., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]

-

Glatz, F., et al. (2021). NMR Chemical Shifts of Common Flavonoids. PubMed. Available at: [Link]

-

Park, Y., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-9. Available at: [Link]

-

Maurya, R., & Yadav, P. P. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Zeitschrift für Naturforschung B, 61(10), 1292-1296. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 7-hydroxyflavone. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). HMBC and COSY Correlations. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Flavonoid skeleton showing rings A, B and C and the numbering. ResearchGate. Available at: [Link]

-

Moss, G. P. (2018). Nomenclature of Flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry, 90(9), 1429-1486. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Building-Up a Comprehensive Database of Flavonoids Based on Nuclear Magnetic Resonance Data. ResearchGate. Available at: [Link]

-

Reddy, M. V. B., et al. (2022). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Annals of Phytomedicine, 11(1), 673-679. Available at: [Link]

-

ResearchGate. (n.d.). The structure of a flavone with corresponding numbering system. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). HMBC and COSY correlations in the structure of 1. ResearchGate. Available at: [Link]

-

Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. Available at: [Link]

-

ResearchGate. (n.d.). Empirically predicted 13C NMR chemical shifts for 8-hydroxyflavone. ResearchGate. Available at: [Link]

-

IUPAC. (2017). Nomenclature of flavonoids. IUPAC. Available at: [Link]

-

ResearchGate. (n.d.). A predictive tool for assessing C-13 NMR chemical shifts of flavonoids. ResearchGate. Available at: [Link]

-

Bence, M., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Flavonoid. Wikipedia. Available at: [Link]

-

Lucic, B., et al. (2014). Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids. Monatshefte für Chemie - Chemical Monthly, 145(5), 827-834. Available at: [Link]

-

Al-Abd, N. M., et al. (2014). isolation, structural elucidation and biological activity of the flavonoid from the leaves of juniperus phoenicea. ResearchGate. Available at: [Link]

-

Almanza-Pérez, J. C., et al. (2021). Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages. Antioxidants. Available at: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. Available at: [Link]

Sources

- 1. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Application Notes & Protocols: Synthesis of 7-Hydroxy-5-methylflavone via the Baker-Venkataraman Rearrangement

Introduction: The Strategic Construction of Bioactive Flavonoids

Flavonoids are a vast class of polyphenolic natural products renowned for their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This broad therapeutic potential has established them as privileged scaffolds in medicinal chemistry and drug development. The core structure, a C6-C3-C6 skeleton, is typically assembled through various synthetic strategies, among which the Baker-Venkataraman rearrangement stands out as a powerful and reliable method for constructing the foundational 1,3-diketone intermediate necessary for flavone synthesis.[2][3][4]

This document provides an in-depth guide to the synthesis of a specific target, 7-Hydroxy-5-methylflavone. We will dissect the synthesis into three core stages: (1) the initial esterification of a substituted o-hydroxyacetophenone, (2) the pivotal base-catalyzed Baker-Venkataraman rearrangement, and (3) the final acid-catalyzed cyclodehydration to yield the flavone. More than a mere recitation of steps, this guide explains the underlying chemical principles, the rationale behind procedural choices, and provides detailed, field-tested protocols for researchers.

Overall Synthetic Pathway

The synthesis of 7-Hydroxy-5-methylflavone is a three-step process commencing with 2',4'-Dihydroxy-6'-methylacetophenone. The pathway is outlined below.

Caption: Overall synthetic route to 7-Hydroxy-5-methylflavone.

Part 1: Mechanistic Insights and Scientific Rationale

A profound understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section details the causality behind each synthetic transformation.

Step 1: Esterification of 2',4'-Dihydroxy-6'-methylacetophenone

The synthesis begins with the selective benzoylation of the starting phenol. The goal is to form an o-acyloxyaryl ketone, the required substrate for the Baker-Venkataraman rearrangement.

-

Causality of Reagent Selection:

-

Benzoyl Chloride: This acyl chloride is chosen as it provides the benzoyl group that will ultimately form the B-ring and C3 of the flavone skeleton.

-

Pyridine: This reagent serves a dual purpose. It acts as a mild base to deprotonate the most acidic phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is a significantly more potent nucleophile than the neutral phenol, facilitating a rapid attack on the electrophilic carbonyl carbon of benzoyl chloride.[5][6][7] Secondly, pyridine serves as the solvent for the reaction. While other bases like NaOH can be used, pyridine is often preferred for its ability to also catalyze the reaction and effectively scavenge the HCl byproduct.[8] The hydroxyl group at the 2'-position is sterically hindered by the adjacent acetyl and methyl groups and forms a strong intramolecular hydrogen bond with the acetyl carbonyl, making the 4'-hydroxyl group more accessible and reactive towards acylation.

-

Step 2: The Baker-Venkataraman Rearrangement

This is the cornerstone of the synthesis. It is a base-catalyzed intramolecular acyl migration that transforms the o-acyloxyaryl ketone into an o-hydroxyaryl-β-diketone.[3][9][10]

-

The Reaction Mechanism: The rearrangement proceeds via an intramolecular Claisen-type condensation.[10][11]

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH), abstracts an acidic α-proton from the methyl group of the acetyl moiety. This is the critical first step, generating a nucleophilic enolate.[2][3][11]

-

Intramolecular Acyl Transfer: The newly formed enolate attacks the carbonyl carbon of the adjacent benzoyl ester group in an intramolecular fashion.[2][3][11]

-

Intermediate Collapse: This nucleophilic attack forms a cyclic tetrahedral intermediate, which subsequently collapses. The ring opens to form a resonance-stabilized phenolate, which is thermodynamically more stable.[3][11]

-

Protonation: Upon acidic workup, the phenolate is protonated to yield the final 1,3-diketone product.[3][11]

-

Caption: Key stages of the Baker-Venkataraman rearrangement mechanism.

-

Causality of Experimental Conditions:

-

Anhydrous Conditions: It is imperative that the reaction is conducted under strictly anhydrous conditions. Water can hydrolyze the starting ester and the diketone product, and will also quench the base, halting the reaction.[9]

-

Strong Base (KOH): A strong base is required to deprotonate the relatively non-acidic α-protons of the acetyl group.[9][12] Pulverized KOH is often used to maximize its surface area and reactivity.

-

Solvent & Temperature: Pyridine is a common solvent for this step, and heating is typically required to provide the activation energy for the rearrangement.[9][13]

-

Step 3: Acid-Catalyzed Cyclodehydration

The final step involves the formation of the chromone ring system through an intramolecular cyclization and dehydration of the 1,3-diketone intermediate.[14][15]

-

The Reaction Mechanism:

-

Enolization: The 1,3-diketone exists in equilibrium with its enol tautomer.

-

Carbonyl Protonation: A strong acid (e.g., H₂SO₄) protonates one of the carbonyl groups, making it highly electrophilic.

-

Intramolecular Attack: The enolic hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the thermodynamically stable aromatic pyranone ring of the flavone.[3]

-

-

Causality of Reagent Selection:

Part 2: Detailed Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Pyridine is toxic and flammable. Benzoyl chloride is corrosive and a lachrymator. Concentrated acids are highly corrosive.

Reagent Summary Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Typical Scale (10 mmol) |

| 2',4'-Dihydroxy-6'-methylacetophenone | C₉H₁₀O₃ | 166.17 | 1.0 | 1.66 g |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 | 1.55 g (1.28 mL) |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | Solvent | ~25 mL |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ~3.0 | 1.68 g |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent | ~30 mL |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst | ~0.5 mL |

Protocol 1: Synthesis of 2'-Benzoyloxy-4'-hydroxy-6'-methylacetophenone (Ester Intermediate)

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-Dihydroxy-6'-methylacetophenone (1.66 g, 10 mmol).

-

Dissolution: Add 25 mL of anhydrous pyridine to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Acylation: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the cold solution over 10-15 minutes using a syringe. Ensure the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Slowly pour the reaction mixture into a beaker containing ~150 mL of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the ice has melted and a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold 5% sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid, followed by a final wash with cold water (2 x 20 mL).

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The product can be used in the next step without further purification or can be recrystallized from ethanol if desired.

Protocol 2: Baker-Venkataraman Rearrangement to 1,3-Diketone

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried 2'-Benzoyloxy-4'-hydroxy-6'-methylacetophenone from the previous step (~8 mmol scale assumed).

-

Reagents: Add 20 mL of anhydrous pyridine and freshly pulverized potassium hydroxide (1.68 g, 30 mmol).

-

Heating: Heat the mixture to reflux (approximately 115 °C) with vigorous stirring. The solution will typically turn a deep yellow or orange color.

-

Reaction: Maintain the reflux for 3-4 hours. Monitor the disappearance of the starting material by TLC.

-

Cooling & Workup: After the reaction is complete, cool the flask to room temperature. Carefully pour the viscous mixture into a beaker containing ~150 mL of crushed ice and acidify to a pH of ~2 by slowly adding dilute HCl (1:1).

-

Precipitation: Stir the acidified mixture for 30 minutes. A bright yellow solid, the 1,3-diketone, should precipitate.

-

Isolation: Collect the yellow solid by vacuum filtration.

-

Washing & Drying: Wash the product thoroughly with cold water until the filtrate is neutral. Dry the product completely in a vacuum oven.

Protocol 3: Cyclodehydration to 7-Hydroxy-5-methylflavone

-

Setup: Place the dried 1,3-diketone from Protocol 2 (~6 mmol scale assumed) into a 100 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Add 30 mL of glacial acetic acid and stir until the solid dissolves. Gentle warming may be required.

-

Catalysis: Add 3-4 drops (~0.5 mL) of concentrated sulfuric acid to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 118-120 °C) for 1-2 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ~200 mL of ice-cold water. A pale-yellow or off-white precipitate of the flavone will form.

-

Isolation: Collect the crude 7-Hydroxy-5-methylflavone by vacuum filtration.

-

Washing: Wash the solid with ample amounts of water to remove acetic acid.

-

Purification: The crude flavone can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Part 3: Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Chemistry Guide. (2025, December 28). Baker-Venkataraman Rearrangement. Retrieved from Organic Chemistry Reaction. [Link]

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from Wikipedia. [Link]

-

Chemistry Hall. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems [Video]. YouTube. [Link]

-

Ameen, D., & Snape, T. J. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from Organic Chemistry Portal. [Link]

-

Clark, J. (n.d.). some more reactions of phenol. Retrieved from Chemguide. [Link]

-

Taylor & Francis Online. (2009, September 16). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Retrieved from Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from PMC. [Link]

- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.

-

Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). An Environmentally Benign Synthesis of Flavones from 1,3-diketones Using Silica Gel Supported NaHSO4 catalyst. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from Chemistry LibreTexts. [Link]

-

YouTube. (2023, January 9). Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Retrieved from PMC. [Link]

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shout.education [shout.education]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. youtube.com [youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 7-Hydroxy-5-methylflavone in Human Plasma

Introduction: The Significance of Flavonoid Quantification

7-Hydroxy-5-methylflavone is a flavonoid compound of significant interest in pharmaceutical and nutraceutical research. As a metabolite or a potential therapeutic agent itself, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical. Accurate and sensitive quantification in biological matrices like plasma is the cornerstone of these investigations. This application note presents a detailed, validated protocol for the determination of 7-Hydroxy-5-methylflavone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity. The methodology herein is designed for researchers in drug development and metabolic studies, providing a robust framework from sample preparation to data analysis.

Principle of the Method

This protocol employs a protein precipitation method for sample cleanup, followed by chromatographic separation using reversed-phase HPLC, and quantification via a triple quadrupole mass spectrometer.

-

Sample Preparation: Protein precipitation with acetonitrile is chosen for its efficiency, speed, and cost-effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis.[1] This method provides high recovery for many small molecules and is suitable for high-throughput applications.[2]

-

Liquid Chromatography (LC): A C18 reversed-phase column separates 7-Hydroxy-5-methylflavone from endogenous plasma components based on polarity. A gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient ionization.

-

Tandem Mass Spectrometry (MS/MS): The analyte is quantified using electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the target analyte.

Materials and Reagents

| Item | Vendor/Grade |

| 7-Hydroxy-5-methylflavone | Certified Reference Standard (>98%) |

| Internal Standard (IS) (e.g., Apigenin) | Certified Reference Standard (>98%) |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Formic Acid | LC-MS Grade (≥99%) |

| Deionized Water | Type I, 18.2 MΩ·cm |

| Human Plasma (K2-EDTA) | Pooled, Blank |

| Microcentrifuge Tubes (1.5 mL) | Polypropylene |

| HPLC Vials with Inserts | Amber Glass or Polypropylene |

Experimental Protocol

Preparation of Standards and Quality Controls

Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of 7-Hydroxy-5-methylflavone and the Internal Standard (IS).

-

Dissolve each in 1 mL of methanol to create 1 mg/mL stock solutions.

-

Store at -20°C in amber vials.

Working Solutions:

-

Prepare a series of working standard solutions by serially diluting the 7-Hydroxy-5-methylflavone stock solution with 50:50 (v/v) Methanol:Water.

-

Prepare a working IS solution at a concentration of 100 ng/mL by diluting the IS stock solution.

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions to create CC samples (typically 8 non-zero concentrations, e.g., 1-1000 ng/mL).

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).

Plasma Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove a large portion of interfering proteins from plasma.[3] Acetonitrile is a common choice as it efficiently denatures proteins while keeping moderately polar analytes like flavonoids soluble.[2] The addition of the internal standard early in the process accounts for variability during sample handling and analysis.

-

Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CCs, QCs, and unknowns).

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 150 µL of Acetonitrile containing the internal standard (100 ng/mL). The 3:1 ratio of ACN to plasma ensures efficient protein removal.[4]

-

Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.[1]

-

Incubate at 4°C for 10 minutes to facilitate complete precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

-

The sample is now ready for LC-MS/MS analysis.

Sources

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Activity of 7-Hydroxy-5-methylflavone

I. Introduction: The Rationale for Investigating Novel Flavonoids

Inflammation is a fundamental protective response of the immune system to infection or tissue injury. However, when this process becomes chronic and unresolved, it transforms into a key driver of numerous human diseases, including inflammatory bowel disease, atherosclerosis, neurodegenerative disorders, and cancer.[1] A central goal in modern drug discovery is the identification of novel therapeutic agents that can safely and effectively modulate these aberrant inflammatory responses.

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including potent antioxidant and anti-inflammatory properties.[2] Among these, flavones represent a particularly promising chemical scaffold. This application note focuses on 7-Hydroxy-5-methylflavone, a specific flavone derivative. While extensive data exists for the closely related compound 7-Hydroxyflavone—which has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and critical signaling pathways such as NF-κB and MAPK[3][4]—the specific anti-inflammatory profile of 7-Hydroxy-5-methylflavone remains to be fully characterized.

This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory activity of 7-Hydroxy-5-methylflavone using a suite of validated, cell-based assays. Our approach begins with establishing a safe therapeutic window by assessing cytotoxicity, followed by a functional evaluation of the compound's ability to suppress key inflammatory markers in a stimulated macrophage model. Finally, we outline protocols to dissect the underlying mechanism of action, providing a holistic view of the compound's potential.

II. Strategic Experimental Workflow

A robust evaluation of a novel compound requires a logical, multi-step approach. We have designed a workflow that progresses from broad phenotypic effects to specific molecular targets. This ensures that the data generated is not only reproducible but also mechanistically insightful. The core strategy is to first identify non-cytotoxic concentrations of 7-Hydroxy-5-methylflavone and then use those concentrations to assess its efficacy in an in vitro model of inflammation, specifically lipopolysaccharide (LPS)-stimulated macrophages.

Caption: A strategic workflow for characterizing 7-Hydroxy-5-methylflavone.

III. The Cellular Model: Simulating Inflammation In Vitro

The choice of a cellular model is critical for obtaining biologically relevant data. Macrophages are key players in the innate immune response and are central to the inflammatory process. Upon stimulation with bacterial components like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators.[1]

-